4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrimidine
Description
The compound 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-methylpyrimidine is a pyrimidine derivative featuring a 6-methyl substituent on the pyrimidine ring and a complex piperidin-1-yl-ether moiety at position 2. This moiety includes a but-2-yn-1-yl linker conjugated to a 4-ethylpiperazine group, which introduces both rigidity (via the alkyne spacer) and tertiary amine functionality.
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-3-23-11-13-24(14-12-23)8-4-5-15-26-19-6-9-25(10-7-19)20-16-18(2)21-17-22-20/h16-17,19H,3,6-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVMHWOQPGUNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrimidine and heterocyclic derivatives, focusing on structural motifs, synthetic pathways, and inferred biological relevance.
Core Pyrimidine Derivatives
Substituent-Specific Comparisons
Piperazine vs. Piperidine Moieties :
- Piperazine derivatives (e.g., 7-(4-ethylpiperazin-1-yl) in EP 2402347 A1) often exhibit enhanced solubility and metabolic stability compared to piperidine analogues due to increased hydrogen-bonding capacity .
- The target compound’s 4-ethylpiperazine group may confer similar advantages over simpler piperidin-1-yl derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .
- This contrasts with flexible propoxy or methylene linkers in analogues such as 3-(piperidin-1-yl)propan-1-ol derivatives .
Research Findings and Implications
Pharmacological Potential
- While direct data for the target compound are unavailable, structurally related pyrimidines with piperazine/piperidine groups show activity against kinases (e.g., mTOR, PI3K) and receptors (e.g., serotonin, dopamine) .
- The ethylpiperazine substituent in the target compound aligns with trends in optimizing CNS permeability and metabolic stability, as seen in patented derivatives .
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